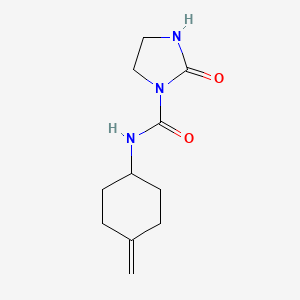![molecular formula C7H10ClN5O B2561820 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on-Hydrochlorid CAS No. 1392272-28-4](/img/structure/B2561820.png)
6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core with an aminomethyl group at the 6-position and a methyl group at the 1-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: The compound has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: It can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of these compounds’ action. These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
The molecular and cellular effects of these compounds’ action can include alterations in cell cycle progression and induction of apoptosis within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The aminomethyl group is then introduced through amination reactions, often using reagents such as ammonia or primary amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Vergleich Mit ähnlichen Verbindungen
6-(Aminomethyl)indole
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Other pyrazolo[3,4-d]pyrimidinone derivatives
Uniqueness: 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6;/h3H,2,8H2,1H3,(H,10,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHZJIZYIJSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)



![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2561759.png)
